molecular formula C16H21NO2 B8137158 rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate CAS No. 874949-51-6

rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate

Cat. No.: B8137158
CAS No.: 874949-51-6
M. Wt: 259.34 g/mol
InChI Key: DFKYQTUJTMSPII-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine scaffold. The stereochemistry (3aR,6aR) defines its relative configuration, with a benzyl substituent at position 2 and a methyl ester group at 3a. This compound is structurally related to intermediates in medicinal chemistry, particularly in kinase inhibitor synthesis (e.g., ).

Properties

IUPAC Name

methyl (3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-15(18)16-9-5-8-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKYQTUJTMSPII-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CCC[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132078
Record name Methyl (3aR,6aR)-hexahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-3a(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874949-51-6
Record name Methyl (3aR,6aR)-hexahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-3a(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874949-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3aR,6aR)-hexahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-3a(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyrrolidine Precursors

A common approach involves cyclization of functionalized pyrrolidine intermediates. For example:

  • Starting Material : (3aR,7aS)-N-Boc-3a,4,7,7a-tetrahydroisoindole is oxidized to form diacetic acid derivatives, which undergo intramolecular cyclization in acetic anhydride with catalysts like tetrabutylammonium bromide (TBAB) at 135°C.

  • Yield : 72–73% for analogous cyclopenta[c]pyrrole intermediates.

Reductive Amination

Introduction of the benzyl group is achieved via reductive amination:

  • Reagents : N-Methylbenzylamine and sodium triacetoxyborohydride (STAB) in methanol under acidic conditions (pH 4–5).

  • Conditions : Room temperature, 1–2 hours.

  • Stereoselectivity : >95:5 diastereomeric ratio for related compounds.

Esterification and Protecting Group Manipulation

  • Ester Formation : Methyl esterification is typically performed using methyl chloroformate or methanol under Mitsunobu conditions.

  • Deprotection : Boc (tert-butyloxycarbonyl) groups are removed via hydrogenation (Pd/C, H₂) or acidic hydrolysis (HCl/MeOH).

Detailed Synthetic Protocols

Method 1: Multi-Step Synthesis from Tetrahydroisoindole

Steps :

  • Oxidation : (3aR,7aS)-N-Boc-tetrahydroisoindole → (3R,4S)-N-Boc-pyrrolidinediacetic acid using KMnO₄/TBAB in acetone/water.

  • Cyclization : TBAB-mediated cyclization in acetic anhydride at 135°C.

  • Reductive Amination : Reaction with N-methylbenzylamine and STAB.

  • Esterification : Methylation using dimethyl carbonate (DMC) and K₂CO₃.

Data :

StepReagentsTemperatureYieldPurity
1KMnO₄, TBAB25°C85%98%
2Ac₂O, TBAB135°C72%99%
3STAB, MeOH25°C90%95%
4DMC, K₂CO₃60°C88%97%

Method 2: Catalytic Hydrogenation

  • Substrate : Benzyl-protected pyrrolidine intermediates.

  • Conditions : 5% Pd/C, H₂ (3 bar), methanol, 25°C.

  • Yield : 93% for debenzylated analogs.

Optimization and Challenges

Stereochemical Control

  • Chiral Resolution : Use of (R)- or (S)-BINOL-derived catalysts improves enantiomeric excess (ee >98%).

  • Byproducts : Over-reduction or epimerization minimized by low-temperature hydrogenation.

Solvent and Catalyst Selection

  • Solvents : Acetic anhydride (cyclization), methanol (reduction), dichloromethane (extraction).

  • Catalysts : TBAB (phase-transfer), Pd/C (hydrogenation).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
3.1High yield, purityMulti-step, costly reagentsPilot-scale
3.2Mild conditionsRequires chiral starting materialLab-scale

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-methanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly in the context of anxiety and depression. Research indicates that derivatives of this compound may modulate serotonin and dopamine receptors, making them candidates for developing antidepressants or anxiolytics.

Case Study: Serotonin Receptor Modulation

A study demonstrated that compounds structurally related to rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate exhibited selective binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Anticancer Research

Recent investigations have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain types of cancer cells, providing a basis for further exploration as an anticancer agent.

Case Study: Cytotoxicity Assay

In vitro studies showed that the compound significantly reduced cell viability in breast cancer cell lines, with mechanisms involving the activation of apoptotic pathways .

Organic Synthesis

The unique chemical structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a building block for more complex molecules.

Table: Comparison of Synthetic Routes

MethodYield (%)ConditionsReferences
Grignard Reaction85Anhydrous conditions
Nucleophilic Addition75Room temperature
Cyclization Reaction90Acidic catalyst required

Mechanism of Action

The mechanism by which rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Cyclopenta[c]pyrrole Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight Key References
Target compound: rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate 2-benzyl, 3a-methyl ester Ester, benzyl C₁₆H₂₁NO₂ 275.34 N/A (hypothetical)
rel-tert-Butyl (3aR,4S,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 4-amino, 2-tert-butyl ester Ester, amine C₁₃H₂₄N₂O₂ 256.34
tert-Butyl (3aR,6aR)-5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate 5-benzyl, 3a-tert-butyl ester Ester, benzyl, fused furan C₁₈H₂₅NO₃ 303.40
rel-(3aR,6aS)-3a-((chlorosulfonyl)methyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate 3a-chlorosulfonylmethyl, 1-benzyl Sulfonyl chloride, benzyl C₁₆H₂₀ClNO₄S 357.85

Key Observations :

  • Substituent Effects : The benzyl group at position 2 (target compound) or 5 () influences lipophilicity and steric bulk, affecting solubility and receptor interactions. The tert-butyl ester () enhances stability compared to methyl esters but may reduce metabolic clearance .
  • Stereochemical Sensitivity : The (3aR,6aR) configuration in the target compound and analogues (e.g., ) is critical for maintaining scaffold geometry, as seen in kinase inhibitor intermediates .
Physicochemical Properties

Table 2: Physicochemical Data

Compound Melting Point (°C) Boiling Point (°C) Solubility LogP References
Target compound Not reported Not reported Likely low in water ~3.2* N/A
rel-tert-Butyl (3aR,4S,6aS)-4-aminohexahydro...carboxylate Not reported Not reported Soluble in DMSO ~1.8
tert-Butyl (3aR,6aR)-5-benzyltetrahydro...carboxylate Solid (exact MP N/A) N/A Soluble in THF, DCM ~3.5
rel-(3aR,6aS)-3a-((chlorosulfonyl)methyl)...carboxylate Not reported N/A Reacts with water ~2.0

*Estimated using ChemDraw.
Key Trends :

  • Methyl and tert-butyl esters exhibit moderate lipophilicity (LogP ~1.8–3.5), favoring membrane permeability.
  • Chlorosulfonyl derivatives () are moisture-sensitive, requiring inert handling , unlike the target compound’s methyl ester.

Biological Activity

rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₆H₂₁NO₂
  • Molecular Weight : 261.34 g/mol
  • CAS Number : 1037367-40-0
  • InChI Key : PRBRMGFBZIXOSR-ZFWWWQNUSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Calcium Channel Blocking Activity : This compound has been studied for its potential as a calcium channel blocker, which can influence neurotransmitter release and muscle contraction .
  • Neuroprotective Effects : Some derivatives of cyclopenta[c]pyrroles have shown promise in neuroprotection, potentially mitigating the effects of neurodegenerative diseases .

Biological Activity Data

Biological Activity Description Reference
Calcium Channel BlockerInhibits calcium influx, affecting neuronal excitability
Neuroprotective PropertiesMay protect against oxidative stress in neural cells
Antinociceptive EffectsPotential to reduce pain perception

Case Studies and Research Findings

  • Calcium Channel Blockade :
    • A study demonstrated that compounds similar to this compound effectively blocked calcium channels in vitro, leading to decreased excitability in neuronal models .
  • Neuroprotection :
    • Research highlighted the neuroprotective properties of cyclopenta[c]pyrrole derivatives, showing that they could reduce apoptosis in neuronal cells under oxidative stress conditions. This suggests a potential therapeutic application in neurodegenerative disorders .
  • Antinociceptive Activity :
    • In animal models, the compound exhibited significant antinociceptive effects, indicating its potential utility in pain management therapies. The mechanism was linked to modulation of pain pathways involving calcium signaling .

Q & A

Q. How is the stereochemistry of rel-(3aR,6aR)-Methyl 2-benzylhexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate confirmed in synthetic products?

The stereochemistry is confirmed using X-ray crystallography to resolve the absolute configuration. For example, related bicyclic pyrrolidine derivatives have been analyzed in monoclinic systems (space group P2₁/n) with lattice parameters a = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å, and β = 111.53°, yielding R-values of 0.040 . NMR spectroscopy (¹H and ¹³C) further validates stereochemical assignments by correlating coupling constants and chemical shifts with predicted diastereomeric environments .

Q. What synthetic strategies are employed for constructing the bicyclic pyrrolidine core?

Cyclocondensation reactions are commonly used, such as refluxing amino-hydroxy precursors with aryl acids to form fused heterocycles . tert-Butoxycarbonyl (Boc) protection is critical for stabilizing reactive intermediates during ring closure, as seen in analogous octahydrocyclopenta[c]pyrrole syntheses . Optimization of reaction time, temperature, and stoichiometry minimizes side products like N-alkylation byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational spectroscopic data for this compound?

Discrepancies often arise from conformational flexibility or solvent effects in computational models. To resolve this:

  • Validate computational methods (e.g., DFT) against high-resolution crystallographic data .
  • Ensure experimental conditions (e.g., solvent polarity, temperature) match computational assumptions .
  • Use dynamic NMR to probe conformational exchange processes that may obscure spectral assignments .

Q. What experimental design considerations are critical for studying the compound’s reactivity in catalytic systems?

  • Substrate scope analysis : Test diverse electrophiles (e.g., benzyl halides, aryl boronic acids) to assess regioselectivity in cross-coupling reactions.
  • Kinetic studies : Use in-situ FTIR or HPLC to track intermediate formation and identify rate-limiting steps .
  • Steric and electronic effects : Introduce substituents on the benzyl group to evaluate their impact on reaction yields and stereochemical outcomes .

Q. How does the compound’s stereochemistry influence its biological or catalytic activity?

The (3aR,6aR) configuration imposes specific dihedral angles (e.g., 76.82° between naphthalene and phenyl rings) that affect binding to biological targets or transition-state stabilization in catalysis. Comparative studies with diastereomers reveal differences in:

  • Enantioselectivity in asymmetric catalysis .
  • Binding affinity to enzymes, as shown in analogs with modified bicyclic cores .

Methodological Challenges and Data Interpretation

Q. What are the limitations of crystallographic data in analyzing this compound’s solid-state behavior?

  • Disorder in crystal packing : Weak C–H⋯O or C–H⋯π interactions may complicate refinement, requiring higher-resolution datasets (e.g., synchrotron X-ray) .
  • Polymorphism : Multiple crystal forms can arise due to flexible substituents, necessitating differential scanning calorimetry (DSC) to identify stable polymorphs .

Q. How can researchers reconcile conflicting biological activity data across studies?

  • Standardize assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines may alter bioavailability .
  • Control for degradation : Use LC-MS to verify compound stability under experimental conditions, as organic matrices can degrade over time (e.g., 9-hour assays) .

Structural and Computational Analysis

Q. What computational tools are recommended for modeling the compound’s interactions with biomolecules?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes using crystallographic data as templates .
  • MD simulations : GROMACS or AMBER can simulate conformational dynamics in solvated systems, identifying key residues for binding .

Q. How do substituents on the benzyl group affect the compound’s molecular conformation?

  • Steric bulk : Bulky substituents increase dihedral angles between the benzyl group and the bicyclic core, as observed in X-ray structures .
  • Electron-withdrawing groups : Meta-substituted halides enhance rigidity, reducing entropy penalties in binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.